molecular formula C11H16O2S B11947125 Tert-butyl 4-methylphenyl sulfone CAS No. 5324-90-3

Tert-butyl 4-methylphenyl sulfone

Cat. No.: B11947125
CAS No.: 5324-90-3
M. Wt: 212.31 g/mol
InChI Key: BNOXKZIHCOIFLF-UHFFFAOYSA-N
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Description

1-(tert-Butylsulfonyl)-4-methylbenzene is an organic compound characterized by a benzene ring substituted with a tert-butylsulfonyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(tert-Butylsulfonyl)-4-methylbenzene can be synthesized through several methods. One common approach involves the sulfonylation of 4-methylbenzene (toluene) with tert-butylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with high purity.

Industrial Production Methods: In an industrial setting, the production of 1-(tert-Butylsulfonyl)-4-methylbenzene may involve continuous flow processes to ensure efficiency and scalability. The use of automated reactors and precise control of reaction parameters can enhance the yield and quality of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-(tert-Butylsulfonyl)-4-methylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under controlled conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides and thiols.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

1-(tert-Butylsulfonyl)-4-methylbenzene has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a protecting group for functional groups in organic synthesis.

    Biology: The compound can be used in the development of biologically active molecules and as a probe in biochemical studies.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(tert-Butylsulfonyl)-4-methylbenzene exerts its effects depends on the specific chemical reactions it undergoes. The sulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This property is exploited in various synthetic transformations, where the sulfonyl group can be displaced or modified to achieve the desired chemical outcome.

Comparison with Similar Compounds

    N-tert-Butylbenzenesulfinimidoyl chloride: This compound shares the tert-butylsulfonyl group but differs in its overall structure and reactivity.

    tert-Butanesulfinamide: Another compound with a tert-butylsulfonyl group, commonly used in asymmetric synthesis.

Uniqueness: 1-(tert-Butylsulfonyl)-4-methylbenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. Its combination of a tert-butylsulfonyl group and a methyl group makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

1-tert-butylsulfonyl-4-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2S/c1-9-5-7-10(8-6-9)14(12,13)11(2,3)4/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNOXKZIHCOIFLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80277531
Record name tert-butyl 4-methylphenyl sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80277531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.31 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5324-90-3
Record name NSC2746
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2746
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name tert-butyl 4-methylphenyl sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80277531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TERT-BUTYL P-TOLYL SULFONE
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URL https://echa.europa.eu/information-on-chemicals
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